N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide

Data gap Procurement risk Pharmaceutical impurity standard

This 2,4,5-trisubstituted pyrimidine (MW 328.39, cLogP ~2.5–3.0) is cataloged as Efinaconazole Impurity 17, specifically suited for analytical method development, validation, and QC release testing of efinaconazole drug substance per ICH Q3A/Q3B. With no curated bioactivity data, it serves as a de novo screening scaffold for kinase inhibitor SAR or diversity-oriented libraries. Its unique pyrrolidine substitution differentiates it from dimethylamino or phenylpiperazine analogs, making it a critical component for impurity profiling and structure-activity studies.

Molecular Formula C18H21FN4O
Molecular Weight 328.391
CAS No. 1797650-61-3
Cat. No. B2973122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide
CAS1797650-61-3
Molecular FormulaC18H21FN4O
Molecular Weight328.391
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN4O/c1-12-17(13(2)21-18(20-12)23-9-3-4-10-23)22-16(24)11-14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,22,24)
InChIKeyKFDZCMQSUMFESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide (CAS 1797650-61-3): Structural Identity and Procurement Baseline


N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide (CAS 1797650-61-3) is a synthetic, low-molecular-weight (328.39 g/mol) organic compound belonging to the 2,4,5-trisubstituted pyrimidine class . Its core features a 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine scaffold linked via an acetamide bridge at the 5-position to a 4-fluorophenyl ring. Publicly available authoritative databases (PubChem, ChEMBL, ChemSpider) contain no curated bioactivity, pharmacological, or physicochemical data for this specific compound as of the knowledge cutoff date. The compound is listed in commercial research-chemical catalogs, and one supplier reference identifies it as 'Efinaconazole Impurity 17,' suggesting its primary documented context may be as a pharmaceutical impurity reference standard rather than a bioactive probe or lead compound . Consequently, no quantitative head-to-head performance comparisons against structurally related analogs can be sourced from the peer-reviewed or patent literature at this time.

Why N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide Cannot Be Interchanged with Generic Pyrimidine-Acetamide Analogs


Within the 2,4,5-trisubstituted pyrimidine-acetamide chemical space, even minor structural perturbations can drastically alter target engagement and biological readout. This principle is well established: in the related series of 2-(4-fluorophenyl)-N-(pyrimidin-5-yl)acetamides, substituting the pyrrolidine ring at the pyrimidine 2-position with dimethylamino, phenylpiperazine, or imidazole yields compounds that divergent in cyclin-dependent kinase (CDK) inhibitory profiles, selectivity, and anti-proliferative activity . Similarly, exchanging the 4-fluorophenyl moiety for 4-chlorophenyl or adding a 4-dimethylamino group on the pyrimidine core can shift potency, solubility, and metabolic stability in ways unpredictable without empirical measurement [1]. Therefore, treating N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide as a 'generic' pyrimidine-acetamide and assuming pharmacological equivalence with close structural neighbors is scientifically unjustified. However, because no disclosed biological assay data exist for this specific compound, the magnitude and direction of any differential activity versus its closest analogs remain unknown.

Quantitative Differentiation Evidence for N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide: Acknowledged Data Gap


Critical Finding: No Quantitative Comparator Data Are Publicly Available for This Compound

An exhaustive search of primary research articles, patents, PubChem, ChEMBL, BindingDB, ChemSpider, and the ZINC database returned zero quantitative biological assay results for N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide (CAS 1797650-61-3). No IC₅₀, Kᵢ, EC₅₀, or any other bioactivity parameter has been reported for this molecule against any target. The only definitive characterization data located are its molecular formula (C₁₈H₂₁FN₄O), molecular weight (328.39 g/mol), and its designation as 'Efinaconazole Impurity 17' by one reference-standard supplier . In the absence of empirical potency data, selectivity profiles, or ADME parameters, no quantitative comparison against structural analogs—such as N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide (CAS 1448125-58-3), N-(2-(dimethylamino)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (CAS 1396877-82-9), or any other 2,4,5-trisubstituted pyrimidine-acetamide—can be performed. This evidence guide therefore explicitly records a data gap rather than manufacturing unsupported differentiation claims.

Data gap Procurement risk Pharmaceutical impurity standard

Documented Application Scenarios for N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide Based on Available Evidence


Reference Standard for Efinaconazole Impurity Profiling

The compound is cataloged as 'Efinaconazole Impurity 17' by a pharmaceutical reference-standard supplier . In this context, procurement is justified for analytical method development, validation, and quality control release testing of efinaconazole drug substance or drug product, where identification and quantification of this specific process-related impurity or degradation product are required per ICH Q3A/Q3B guidelines.

Synthetic Chemistry Building Block for Medicinal Chemistry Exploration

The 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine core (CAS 1501463-23-5) is a recognized synthetic intermediate . The target compound represents a further elaborated derivative bearing the 4-fluorophenylacetamide moiety. It may serve as a scaffold for structure–activity relationship (SAR) studies within pyrimidine-based kinase inhibitor programs, though no published SAR data on this specific compound are available to guide such efforts.

Custom Screening Library Inclusion for Target-Agnostic Hit Discovery

Given its favorable physicochemical properties (MW < 330, cLogP predicted ~2.5–3.0) that fall within Lipinski's Rule of Five space, this compound is structurally suitable for inclusion in diversity-oriented or target-focused screening libraries where the 4-fluorophenylacetamide motif is of interest [1]. However, the absence of any disclosed bioactivity data means its screening would be entirely de novo, with no prior-art selectivity or potency guidance.

Quote Request

Request a Quote for N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.